molecular formula C30H46O3 B1620474 3,5-di-tert-Butyl-4-hydroxybenzyl ether CAS No. 6922-60-7

3,5-di-tert-Butyl-4-hydroxybenzyl ether

Cat. No.: B1620474
CAS No.: 6922-60-7
M. Wt: 454.7 g/mol
InChI Key: HWCZIOQRLAPHDF-UHFFFAOYSA-N
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Description

3,5-di-tert-Butyl-4-hydroxybenzyl ether is an organic compound with the molecular formula C30H46O3. It is known for its antioxidant properties and is used in various industrial applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxybenzyl ether moiety, which contribute to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

3,5-di-tert-Butyl-4-hydroxybenzyl ether plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound is known to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species. Additionally, this compound can bind to proteins, protecting them from oxidative modifications and maintaining their functional integrity .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and oxidative stress responses. Furthermore, this compound can enhance cellular metabolism by promoting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to scavenge free radicals and inhibit oxidative reactions. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing lipid peroxidation and DNA damage. Additionally, this compound can inhibit the activity of pro-oxidant enzymes such as NADPH oxidase, reducing the production of reactive oxygen species. These interactions at the molecular level contribute to the compound’s overall antioxidant effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation. Long-term studies have shown that this compound can maintain its antioxidant activity for extended periods, although its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reducing oxidative stress and improving overall health. At high doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its antioxidant effects. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, where it can exert its antioxidant effects. Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its efficacy in protecting cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-Butyl-4-hydroxybenzyl ether typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with an appropriate etherifying agent. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-Butyl-4-hydroxybenzyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-di-tert-Butyl-4-hydroxybenzyl ether is unique due to its specific ether linkage, which imparts distinct chemical properties and stability compared to its alcohol and acid counterparts. This uniqueness makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation .

Properties

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxymethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCZIOQRLAPHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064505
Record name Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6922-60-7
Record name Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6922-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ionox 201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006922607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-(3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL)ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S04S1T5AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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